molecular formula C12H23N3 B13634538 1-Methyl-3-(3-methylbutan-2-yl)-4-propyl-1h-pyrazol-5-amine

1-Methyl-3-(3-methylbutan-2-yl)-4-propyl-1h-pyrazol-5-amine

Cat. No.: B13634538
M. Wt: 209.33 g/mol
InChI Key: PUJPWRMZNISQMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-(3-methylbutan-2-yl)-4-propyl-1h-pyrazol-5-amine is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This particular compound is characterized by its unique substitution pattern, which includes a methyl group, a 3-methylbutan-2-yl group, and a propyl group attached to the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-(3-methylbutan-2-yl)-4-propyl-1h-pyrazol-5-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Substitution reactions:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(3-methylbutan-2-yl)-4-propyl-1h-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the alkyl groups, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base such as potassium carbonate.

Major Products:

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Alkyl-substituted pyrazole derivatives.

Scientific Research Applications

1-Methyl-3-(3-methylbutan-2-yl)-4-propyl-1h-pyrazol-5-amine has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(3-methylbutan-2-yl)-4-propyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 1-Methyl-3-(3-methylbutan-2-yl)-4-ethyl-1h-pyrazol-5-amine
  • 1-Methyl-3-(3-methylbutan-2-yl)-4-isopropyl-1h-pyrazol-5-amine
  • 1-Methyl-3-(3-methylbutan-2-yl)-4-butyl-1h-pyrazol-5-amine

Uniqueness: 1-Methyl-3-(3-methylbutan-2-yl)-4-propyl-1h-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group at the 4-position of the pyrazole ring differentiates it from other similar compounds and can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C12H23N3

Molecular Weight

209.33 g/mol

IUPAC Name

2-methyl-5-(3-methylbutan-2-yl)-4-propylpyrazol-3-amine

InChI

InChI=1S/C12H23N3/c1-6-7-10-11(9(4)8(2)3)14-15(5)12(10)13/h8-9H,6-7,13H2,1-5H3

InChI Key

PUJPWRMZNISQMP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N(N=C1C(C)C(C)C)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.